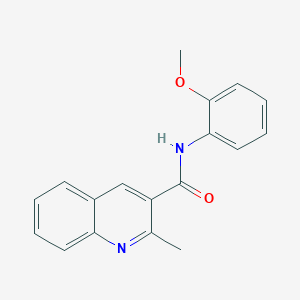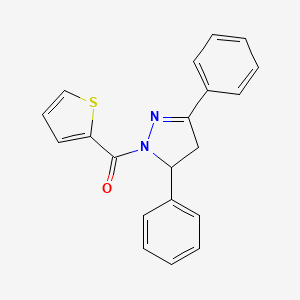![molecular formula C16H13Cl2N3OS2 B10802568 1-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B10802568.png)
1-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of WAY-271485 involves several steps, typically starting with the preparation of the benzothiazole core. The synthetic route includes:
Step 1: Formation of the benzothiazole ring through the reaction of 2-aminothiophenol with a carboxylic acid derivative.
Step 2: Introduction of substituents on the benzothiazole ring using various reagents and conditions, such as halogenation or alkylation.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
WAY-271485 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-271485 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-271485 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved in its mechanism of action can vary depending on the specific biological context in which the compound is used .
Comparison with Similar Compounds
WAY-271485 is similar to other benzothiazole derivatives, such as CP-271485. it is unique in its specific substituents and their positions on the benzothiazole ring, which can influence its chemical and biological properties. Similar compounds include:
CP-271485: Another benzothiazole derivative with similar structural features.
Other benzothiazoles: Compounds with variations in the substituents on the benzothiazole ring, leading to different chemical and biological activities.
Properties
Molecular Formula |
C16H13Cl2N3OS2 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H13Cl2N3OS2/c1-2-21-15(14-4-3-7-23-14)19-20-16(21)24-9-13(22)11-6-5-10(17)8-12(11)18/h3-8H,2,9H2,1H3 |
InChI Key |
WVDHEJLRWQDOOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B10802492.png)
![(5E)-2-(2-methylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802495.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B10802512.png)

![2-fluoro-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B10802520.png)

![2-[4-Methyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B10802536.png)
![Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate](/img/structure/B10802537.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B10802539.png)


![(5E)-2-(3-chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802552.png)
![(2Z,5E)-2-[(3-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B10802558.png)
